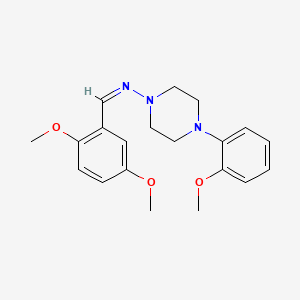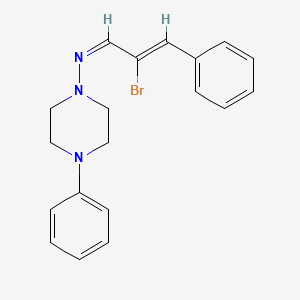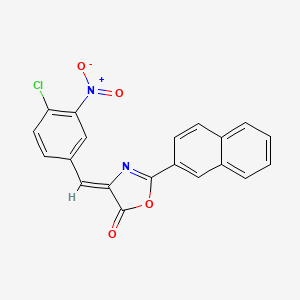
N-(4-tert-butylbenzylidene)-4-phenyl-1-piperazinamine
説明
N-(4-tert-butylbenzylidene)-4-phenyl-1-piperazinamine, commonly known as TBBPA, is a synthetic organic compound that is widely used as a flame retardant in various consumer products. It is a member of the piperazine family of compounds and has a molecular formula of C21H26N2. TBBPA has been extensively studied for its chemical and physical properties, as well as its potential impact on human health and the environment.
作用機序
TBBPA acts as a flame retardant by interfering with the combustion process. It does this by releasing bromine atoms when exposed to high temperatures, which then react with free radicals in the flame to interrupt the chain reaction that sustains the fire. TBBPA has also been shown to have other chemical and physical properties that make it an effective flame retardant, such as its ability to absorb heat and its low volatility.
Biochemical and Physiological Effects:
TBBPA has been shown to have a number of biochemical and physiological effects on living organisms. In animal studies, exposure to TBBPA has been associated with changes in thyroid hormone levels, alterations in liver and kidney function, and changes in reproductive and developmental outcomes. However, the relevance of these findings to human health is still a matter of debate.
実験室実験の利点と制限
TBBPA has several advantages as a flame retardant in laboratory experiments. It is relatively inexpensive, widely available, and easy to handle. However, its use in laboratory experiments is limited by its potential toxicity and environmental impact. Researchers must take appropriate precautions to minimize exposure to TBBPA and dispose of it properly.
将来の方向性
There are several areas of future research that are needed to better understand the potential health and environmental impacts of TBBPA. These include:
1. Further studies to determine the potential toxicity of TBBPA and its metabolites in humans and wildlife.
2. Studies to determine the fate and transport of TBBPA in the environment, including its persistence and bioaccumulation potential.
3. Development of alternative flame retardants that are less toxic and environmentally persistent.
4. Development of methods to detect and quantify TBBPA and its metabolites in environmental samples.
5. Studies to determine the effectiveness of TBBPA as a flame retardant in different applications and under different conditions.
In conclusion, TBBPA is a widely used flame retardant that has been extensively studied for its potential impact on human health and the environment. While it has several advantages as a flame retardant, its potential toxicity and environmental impact make it a subject of ongoing research and debate. Further research is needed to better understand the potential risks and to develop safer alternatives.
科学的研究の応用
TBBPA has been widely used as a flame retardant in a variety of consumer products, including electronics, textiles, and plastics. As a result, it has become ubiquitous in the environment and has been detected in air, water, and soil samples. The potential health and environmental impacts of TBBPA have been the subject of extensive scientific research.
特性
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-(4-phenylpiperazin-1-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-21(2,3)19-11-9-18(10-12-19)17-22-24-15-13-23(14-16-24)20-7-5-4-6-8-20/h4-12,17H,13-16H2,1-3H3/b22-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWIMEJAOSXMCX-XLNRJJMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N\N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3897178.png)
![N~2~-benzyl-N~1~-isopropyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3897188.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(4-chlorobenzylidene)acetohydrazide](/img/structure/B3897196.png)
![N'-[3-(benzyloxy)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B3897207.png)
![N-[1-(4-bromophenyl)ethylidene]-4-(2-methoxyphenyl)-1-piperazinamine](/img/structure/B3897218.png)
![(3S*,4S*)-4-(4-fluorophenyl)-1-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]piperidin-3-ol](/img/structure/B3897233.png)

![4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B3897243.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B3897252.png)




